molecular formula C15H21N3O B3839011 2-pentyl-3-phenylacrylaldehyde semicarbazone

2-pentyl-3-phenylacrylaldehyde semicarbazone

Cat. No. B3839011
M. Wt: 259.35 g/mol
InChI Key: OBQWMQFHRNAQDD-HLXKFHDQSA-N
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Description

“2-pentyl-3-phenylacrylaldehyde semicarbazone” is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives because they are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide .


Synthesis Analysis

Semicarbazones are synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in MeOH . The structure of the products is confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C10H11N3O . Its molecular weight is 189.219 .


Chemical Reactions Analysis

Semicarbazones behave as chelating ligands due to their N and O atoms and electron delocalization along the semicarbazone moiety . Various semicarbazone complexes have been synthesized that exhibit biological activities .

Mechanism of Action

The mechanism of action of semicarbazones is attributed to their extended delocalization of electron density over the NH–C(O)–NH–N= system, which is enhanced by the substitution at the N4 position . The diverse structural possibilities of the semicarbazones and their coordination derivatives are responsible for the general applicability of these compounds .

Future Directions

Semicarbazones have versatile biological activities, making their study interesting . They have shown antifungal activity, antioxidant and anticancer activity, and antimicrobial activity . Therefore, future research could focus on exploring these properties further and developing new applications for semicarbazones.

properties

IUPAC Name

[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-3-5-10-14(12-17-18-15(16)19)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3,(H3,16,18,19)/b14-11-,17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQWMQFHRNAQDD-HLXKFHDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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